Antiarrhythmic peptide (cattle atrium)
Description
Historical Discovery and Early Characterization of Antiarrhythmic Peptide (Cattle Atrium)
The seminal work on the Antiarrhythmic Peptide (AAP) from bovine atria was published in 1980 by a team of researchers led by S. Aonuma. jst.go.jp In their landmark study, they detailed the discovery and isolation of a novel peptide from bovine atrial tissue, which they designated as AAP due to its observed effects on the rhythmicity of cultured myocardial cells. jst.go.jp
The isolation process was meticulous, involving the extraction of the peptide from wet bovine atrial tissues using boiling water at an acidic pH of 4.5. jst.go.jp This initial extract was then subjected to a series of purification steps, including column chromatography, two-dimensional paper chromatography, and electrophoresis, to yield a pure form of the peptide. jst.go.jp The researchers reported a yield of approximately 200 micrograms of the purified peptide per 1.0 kilogram of wet atrial tissue. jst.go.jp
Early characterization confirmed the homogeneity of the isolated peptide. jst.go.jp The N-terminal amino acid was identified as glycine (B1666218), and the C-terminal amino acid was also determined to be glycine through methods of dansylation and carboxypeptidase A digestion. jst.go.jp Initial experiments demonstrated that this newly discovered peptide could restore the normal rhythmic beating of cultured myocardial cell clusters that had been rendered arrhythmic by exposure to low potassium, high calcium, or ouabain (B1677812). jst.go.jp Furthermore, in isolated rat atria made arrhythmic by a combination of low potassium and acetylcholine, the peptide was effective in restoring a normal rhythm, with its activity noted to be more potent than that of the established antiarrhythmic drug, quinidine. jst.go.jp
Significance of Antiarrhythmic Peptide (Cattle Atrium) in Cardiovascular Electrophysiology Research
The discovery of the Antiarrhythmic Peptide from cattle atrium was significant for cardiovascular electrophysiology research as it highlighted the existence of endogenous peptides within the heart that possess direct antiarrhythmic properties. This finding opened a new avenue of investigation, suggesting that the heart itself produces substances that can modulate its own electrical stability.
The initial research demonstrated that this peptide could correct arrhythmias in vitro, providing a novel biological tool to study the mechanisms of arrhythmogenesis and its pharmacological correction. jst.go.jp The comparison of its effects to quinidine, a well-known antiarrhythmic agent of the time, provided a valuable benchmark for its potency and potential mechanisms of action. jst.go.jp While much of the subsequent research has focused on more stable synthetic analogs, the foundational discovery of the native peptide from cattle atrium spurred interest in the development of peptide-based antiarrhythmic therapies. This line of inquiry has led to the creation of synthetic peptides like AAP10, which have been investigated for their ability to improve intercellular coupling at gap junctions, a key factor in maintaining stable cardiac conduction.
Overview of Current Academic Understanding of Antiarrhythmic Peptide (Cattle Atrium)
The current academic understanding of the original Antiarrhythmic Peptide isolated from cattle atrium is primarily rooted in its initial discovery and characterization. jst.go.jp The research that followed this initial finding quickly pivoted towards the development and study of synthetic analogs, which offered advantages in terms of stability and the potential for structure-activity relationship studies.
The natural form of the peptide, with the amino acid sequence H-Gly-Pro-Hyp-Gly-Ala-Gly-OH, is now often referred to as AAPnat in the literature to distinguish it from its synthetic derivatives. nih.gov While the direct study of the native peptide has been limited, it is recognized as the parent compound for a class of antiarrhythmic peptides. The insights gained from the native peptide's ability to restore normal rhythm in cellular and isolated organ models laid the groundwork for investigating the electrophysiological mechanisms of its synthetic counterparts. jst.go.jp
Scope and Objectives of Antiarrhythmic Peptide (Cattle Atrium) Academic Inquiry
The primary scope of academic inquiry into the Antiarrhythmic Peptide from cattle atrium has been to understand its fundamental properties and potential as a modulator of cardiac rhythm. The initial objectives were centered on its isolation, purification, and the characterization of its biological activity. jst.go.jp
Following its discovery, the objectives of related research broadened to include:
The synthesis of more stable and potent analogs.
The elucidation of the structure-activity relationships of these synthetic peptides.
The investigation of their mechanisms of action, particularly their effects on ion channels and intercellular communication through gap junctions.
While the specific focus has largely shifted to synthetic derivatives, the original research on the native peptide from cattle atrium remains a critical reference point, defining the foundational characteristics of this class of cardioactive peptides.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30N6O8 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H30N6O8/c1-10(17(31)22-8-16(29)30)23-14(27)7-21-18(32)13-5-11(26)9-25(13)19(33)12-3-2-4-24(12)15(28)6-20/h10-13,26H,2-9,20H2,1H3,(H,21,32)(H,22,31)(H,23,27)(H,29,30)/t10-,11?,12-,13-/m0/s1 |
InChI Key |
YQAXFVHNHSPUPO-RKLVZMDXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CC(CN1C(=O)[C@@H]2CCCN2C(=O)CN)O |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O |
Origin of Product |
United States |
Biological Origin and Endogenous Production of Antiarrhythmic Peptide Cattle Atrium
Source Tissue and Cellular Localization of Antiarrhythmic Peptide (Cattle Atrium) in Bovine Atrium
The primary source tissue for the Antiarrhythmic peptide (cattle atrium), also referred to as AAP, is the atria of cattle (bovine atria). nih.gov Early research that led to the discovery of this peptide utilized homogenized bovine atrial extracts. The presence of this peptide in the atrial tissue suggests its potential role in the regulation of cardiac rhythm within this specific chamber of the heart. While the peptide has been successfully isolated from the whole atrial tissue, the precise cellular localization within the bovine atrium has not been extensively detailed in available scientific literature. The heart's atrial walls are complex tissues, composed of cardiomyocytes, fibroblasts, and an extracellular matrix. Cardiac fibroblasts are the principal cells responsible for producing collagen in the heart. nih.gov
Biosynthetic Pathways and Putative Precursors of Antiarrhythmic Peptide (Cattle Atrium)
The specific biosynthetic pathway and the direct putative precursor for the Antiarrhythmic peptide (cattle atrium) have not been definitively elucidated in published research. However, the chemical structure of the peptide, which includes the amino acid hydroxyproline (B1673980), offers clues to its potential origin. Hydroxyproline is a significant component of collagen, the most abundant protein in mammals, which is prevalent in the extracellular matrix of cardiac tissue. wikipedia.org Collagen in the heart is primarily composed of Type I and Type III collagen. nih.gov The turnover and degradation of such proline- and hydroxyproline-rich proteins by various enzymes could potentially release bioactive peptide fragments like the Antiarrhythmic peptide (cattle atrium). Studies have shown that bioactive peptides can be generated from the enzymatic hydrolysis of bovine bone collagen. nih.govmdpi.com
Methodologies for Endogenous Antiarrhythmic Peptide (Cattle Atrium) Isolation and Purification
The initial isolation and purification of the Antiarrhythmic peptide from bovine atria involved a multi-step process designed to separate the peptide from other cellular components and proteins. nih.gov A yield of approximately 200 μg of the peptide was obtained from 1.0 kg of wet atrial tissue. nih.gov
The process began with the extraction of the peptide from bovine atrial tissue using boiling water at a controlled pH of 4.5. nih.gov This initial step aimed to solubilize peptides and other small molecules while denaturing and precipitating larger proteins.
Following extraction, the resulting solution underwent several stages of chromatographic separation to purify the peptide of interest. This involved the use of column chromatography, a technique that separates molecules based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Further purification was achieved through two-dimensional paper chromatography, a method that provides high resolution by applying two different solvent systems in perpendicular directions. nih.gov
The homogeneity of the purified peptide was confirmed through electrophoresis. nih.gov This technique separates molecules based on their size and charge, and observing a single band indicates a high degree of purity. The homogeneity of the native peptide and its dansyl derivative was confirmed by their chromatographic and electrophoretic behaviors. nih.gov
Molecular Structure Elucidation and Conformational Analysis of Antiarrhythmic Peptide Cattle Atrium
Primary Amino Acid Sequence Determination of Antiarrhythmic Peptide (Cattle Atrium)
The primary structure of the endogenous antiarrhythmic peptide (AAP) isolated from bovine atria, often referred to as AAPnat, was determined to be a hexapeptide with the sequence H-Gly-Pro-Hyp-Gly-Ala-Gly-OH . nih.gov This sequence was elucidated through established protein sequencing techniques.
It is important to distinguish the natural peptide from its more extensively studied synthetic analog, AAP10, which has the sequence H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2. nih.gov While both share some residues and exhibit antiarrhythmic properties, their primary structures differ significantly, which in turn influences their three-dimensional conformations and biological activities. The focus of this section remains on the naturally occurring peptide from cattle atrium.
The determination of this primary sequence was a crucial first step, providing the foundational information for subsequent structural and functional investigations.
Table 1: Amino Acid Sequence of Antiarrhythmic Peptide (Cattle Atrium) and a Synthetic Analog
| Peptide | Sequence |
| Antiarrhythmic Peptide (Cattle Atrium) (AAPnat) | H-Gly-Pro-Hyp-Gly-Ala-Gly-OH |
| AAP10 (Synthetic Analog) | H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2 |
Identification of Post-Translational Modifications on Antiarrhythmic Peptide (Cattle Atrium)
A key feature of the antiarrhythmic peptide from cattle atrium is the presence of a post-translational modification (PTM) in its primary sequence. Specifically, the third amino acid residue is hydroxyproline (B1673980) (Hyp) . nih.gov
Hydroxyproline is not one of the 20 standard amino acids encoded directly by the genetic code. Instead, it is formed through the enzymatic hydroxylation of a proline residue after the peptide chain has been synthesized. nih.gov This reaction is catalyzed by prolyl hydroxylase enzymes. nih.gov The hydroxylation of proline is a significant PTM that plays a critical role in the structural stability of various proteins, most notably collagen. nih.gov In the context of the antiarrhythmic peptide, the presence of hydroxyproline is essential for its specific three-dimensional structure and, consequently, its biological activity.
While other PTMs can occur on peptides and proteins, the hydroxylation of proline to hydroxyproline is the only modification that has been identified for the native antiarrhythmic peptide from cattle atrium based on available research.
Three-Dimensional Structural Characterization Methodologies
The determination of the three-dimensional structure of the antiarrhythmic peptide has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov NMR is a powerful technique for studying the structure and dynamics of peptides and proteins in solution, which closely mimics their physiological environment. nih.gov
For peptides of this nature, two-dimensional (2D) NMR experiments are typically employed. These include:
Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of the individual amino acid residues.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons that are close to each other in the three-dimensional structure, which is crucial for determining the peptide's fold.
Through the analysis of the NMR data, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a model of the peptide's conformation in solution can be constructed. Studies on related antiarrhythmic peptides have revealed that they adopt a semicyclic, horseshoe-like structure . nih.gov This conformation is considered to be the biologically active one. The bended structure, influenced by the presence of proline and hydroxyproline, is thought to be critical for its interaction with its molecular target. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Antiarrhythmic Peptide (Cattle Atrium) Conformation
To complement experimental data from NMR, computational modeling and molecular dynamics (MD) simulations are valuable tools for exploring the conformational landscape of the antiarrhythmic peptide. nih.gov These methods provide insights into the dynamic nature of the peptide and the stability of different conformations.
MD simulations of peptides containing similar structural motifs, such as Pro-Gly and Hyp-Gly sequences, have been performed to understand their conformational preferences. plos.orgnih.govnih.gov These simulations typically involve:
Building an initial 3D model of the peptide, often based on known templates or by assuming a starting conformation (e.g., a linear chain).
Placing the peptide in a simulated solvent box (usually water) to mimic physiological conditions.
Applying a force field , which is a set of parameters that describes the potential energy of the atoms and their interactions.
Solving Newton's equations of motion for all atoms in the system over a certain period, generating a trajectory of the peptide's movements.
Mechanisms of Action of Antiarrhythmic Peptide Cattle Atrium
Molecular Targets and Receptor Interactions of Antiarrhythmic Peptide (Cattle Atrium)
The primary molecular target of the antiarrhythmic peptide (AAP) and its synthetic analogues, such as AAP10, is the gap junction, which is crucial for coordinated electrical activation of the heart. nih.gov These channels, located in the intercalated disks of cardiomyocytes, are formed by the docking of two hemichannels, each composed of six protein subunits called connexins. nih.gov The peptide's interaction with these channels leads to an increase in gap junctional conductance, thereby enhancing intercellular coupling. nih.gov
Gap Junction Modulation by Antiarrhythmic Peptide (Cattle Atrium)
The antiarrhythmic effect of the peptide is fundamentally linked to its ability to modulate the function of gap junctions, which facilitate both electrical and metabolic communication between adjacent cardiomyocytes. nih.gov
Research has demonstrated that the antiarrhythmic peptide exhibits specificity for certain connexin (Cx) isoforms. It has been shown to act on gap junctions composed of Cx43 and Cx45, but not those made of Cx40. nih.gov Cx43 is the most abundant connexin in the ventricles, while Cx40 is prevalent in the atria and the His-Purkinje system. nih.gov Interestingly, while some studies report a lack of effect on Cx40, other research suggests that AAP10 can, to a lesser extent, enhance metabolic coupling via Cx40 gap junction channels and even induce Cx40 protein expression over longer exposure periods. nih.gov However, it had no effect on Cx26 gap junctions. nih.gov
The peptide enhances both electrical and metabolic intercellular communication. Direct measurements using double-cell voltage-clamp experiments have shown that AAP10 can reverse the typical decline in gap junction conductance observed in isolated cardiomyocyte pairs, leading to a significant increase in electrical coupling. nih.govnih.gov This enhancement of macroscopic gap junction conductance is a key element of its antiarrhythmic action. nih.gov Furthermore, the peptide has been shown to improve metabolic coupling by facilitating the transfer of small fluorescent dyes between cells. nih.govnih.gov This effect is particularly pronounced in partially uncoupled cells, suggesting a preferential action on compromised tissue. nih.gov
Role of Connexin Phosphorylation in Antiarrhythmic Peptide (Cattle Atrium) Action (e.g., Cx43 phosphorylation state)
The phosphorylation state of connexins, particularly Cx43, is a critical determinant of gap junction function, and the antiarrhythmic peptide appears to exert its effects by influencing this process. Arrhythmogenic conditions like ischemia are often associated with the dephosphorylation of Cx43, leading to intercellular uncoupling. nih.gov The antiarrhythmic peptide has been shown to counteract this by maintaining Cx43 in a phosphorylated state. nih.gov Studies have demonstrated that AAP10 leads to an enhanced phosphorylation of Cx43. nih.gov However, the exact mechanism is complex, with some research suggesting that the peptide's ability to prevent stress-induced uncoupling is independent of phosphorylation at serine 306 (S306) of Cx43. blackwellpublishing.com Conversely, other studies have linked the peptide's action to the prevention of dephosphorylation at other sites, such as serine 368 (S368), which is a target for Protein Kinase C. nih.govnih.gov
Protein Kinase C Activation by Antiarrhythmic Peptide (Cattle Atrium)
A significant aspect of the peptide's mechanism involves the activation of Protein Kinase C (PKC). nih.govnih.gov Studies using HeLa cells expressing Cx43 have shown that both AAP10 and its stable analogue, ZP123, increase PKC activity. nih.gov This activation of PKC is believed to be a key step in the subsequent phosphorylation of Cx43 and the enhancement of gap junction communication. nih.govnih.gov The activation of PKC by the peptide can be blocked by specific PKC inhibitors, which in turn antagonizes the peptide's effect on gap junction conductance. nih.gov Specifically, the PKCα subtype has been identified as being involved in mediating the effects of AAP10. nih.govnih.gov
Intracellular Signaling Pathways Mediated by Antiarrhythmic Peptide (Cattle Atrium)
The binding of the antiarrhythmic peptide to a putative membrane receptor initiates a cascade of intracellular signaling events. nih.gov A key pathway involves the activation of Protein Kinase C (PKC), as previously mentioned. nih.govnih.gov The activation of PKCα, in particular, appears to be a crucial step. nih.gov This leads to the increased phosphorylation of Cx43, which is a downstream effect of the signaling cascade. nih.gov This enhanced phosphorylation helps to maintain or increase the open probability of gap junction channels, thereby improving intercellular communication. blackwellpublishing.com The entire process appears to be initiated by the interaction of the peptide with a specific membrane receptor, as evidenced by saturable binding of radiolabeled AAP10 to cardiac membrane preparations. nih.gov
Interactive Data Tables
Table 1: Effect of AAP10 on Gap Junction Conductance in Guinea Pig Cardiomyocytes
| Condition | Rate of Change in Gap Junction Conductance (nS/min) | Reference |
| Control | -2.5 ± 2.0 | nih.gov |
| 10 nM AAP10 | +1.0 ± 0.7 | nih.gov |
| Washout | Similar to control | nih.gov |
Table 2: Connexin Specificity of Antiarrhythmic Peptide (AAP10)
| Connexin Isoform | Effect of AAP10 | Reference |
| Cx43 | Acts on and enhances communication | nih.govnih.gov |
| Cx45 | Acts on | nih.gov |
| Cx40 | No effect (in some studies) / Lesser enhancement of metabolic coupling and induced protein expression (in other studies) | nih.govnih.gov |
| Cx26 | No effect | nih.gov |
Table 3: Effect of AAP10 and ZP123 on Protein Kinase C (PKC) Activity in HeLa-Cx43 Cells
| Compound (50 nM) | Increase in PKC Activity (%) | Reference |
| AAP10 | 99 ± 6 | nih.gov |
| ZP123 | 146 ± 54 | nih.gov |
Electrophysiological Effects of Antiarrhythmic Peptide (Cattle Atrium) at Cellular and Tissue Levels
The primary antiarrhythmic effects of the peptide derived from cattle atrium are rooted in its ability to alter the electrical signaling within the heart. These changes are observable at both the single-cell level and in the coordinated function of cardiac tissue.
Action Potential Duration and Refractoriness Modulation
While specific quantitative data on the direct effects of the antiarrhythmic peptide from cattle atrium on action potential duration (APD) and refractoriness are not extensively detailed in publicly available research, the actions of similar endogenous cardiac peptides, such as Atrial Natriuretic Peptide (ANP), can offer insights into potential mechanisms. For instance, studies on ANP have shown that it can cause a dose-dependent decrease in APD in various cardiac preparations. nih.gov This effect is thought to be mediated through the facilitation of potassium channel activity and inhibition of the slow inward calcium current. nih.gov It is plausible that the antiarrhythmic peptide from cattle atrium may share similar mechanisms, leading to a modulation of the repolarization phase of the cardiac action potential.
The modulation of refractoriness, the period during which a heart cell is unable to respond to a new electrical stimulus, is a critical factor in preventing re-entrant arrhythmias. While direct studies on the bovine atrial peptide's effect on the effective refractory period (ERP) are limited, its ability to restore normal rhythm suggests an influence on this parameter.
Conduction Velocity Alterations
The speed at which an electrical impulse travels through the heart muscle, known as conduction velocity, is a critical determinant of normal cardiac rhythm. Alterations in conduction velocity can either contribute to or suppress arrhythmias. Research on synthetic antiarrhythmic peptides, which were developed based on the natural peptide from bovine atria, provides clues to the potential mechanisms of the native peptide. For example, the synthetic antiarrhythmic peptide AAP10 has been shown to interact with gap junctions, the specialized protein channels that connect adjacent heart cells and allow for the rapid propagation of electrical signals. nih.gov By improving the function of these gap junctions, such peptides can enhance cellular coupling and potentially normalize conduction in areas of the heart where it has been slowed, a condition that can lead to re-entrant arrhythmias.
Suppression of Arrhythmogenesis in Cultured Myocardial Cells
Seminal research by Aonuma and colleagues in 1980 provided direct evidence of the antiarrhythmic properties of a peptide isolated from bovine atria on cultured myocardial cells. nih.govscispace.comnih.gov In these in-vitro studies, the antiarrhythmic peptide (AAP) demonstrated a remarkable ability to improve the rhythmicity of myocardial cell clusters.
The researchers induced arrhythmias in these cultured heart cells using various agents, including high concentrations of potassium and calcium, as well as the cardiac glycoside ouabain (B1677812). nih.gov These conditions typically lead to continuous cellular fibrillation or irregular, chaotic beating. The application of the antiarrhythmic peptide from bovine atria was shown to counteract these effects, restoring normal, rhythmic beatings. nih.gov
Specifically, the peptide was observed to:
Convert the continuous cellular fibrillation induced by high potassium, high calcium, or ouabain back to normal rhythmic beating. nih.gov
Change irregular beating patterns with cellular fibrillation to rhythmic beating with fibrillation, which then transitioned to normal beating. nih.gov
These findings strongly indicate that the antiarrhythmic peptide from cattle atrium has a direct cellular action that can suppress the mechanisms of arrhythmogenesis. The activity of this peptide was reported to be more potent than that of the classic antiarrhythmic drug, quinidine, in similar experimental setups. nih.gov
Table 1: Effects of Antiarrhythmic Peptide (Cattle Atrium) on Induced Arrhythmias in Cultured Myocardial Cells
| Inducing Agent | Observed Arrhythmia | Effect of Antiarrhythmic Peptide (Cattle Atrium) |
| 0.7 mM Potassium | Continuous cellular fibrillation | Restoration of normal rhythmic beating |
| 3 mM Calcium | Continuous cellular fibrillation | Restoration of normal rhythmic beating |
| 0.05 mM Ouabain | Continuous cellular fibrillation | Restoration of normal rhythmic beating |
| 0.5 mM Potassium | Irregular beating with cellular fibrillation | Transition to rhythmic beating with fibrillation, then normal beating |
| 5 mM Calcium | Irregular beating with cellular fibrillation | Transition to rhythmic beating with fibrillation, then normal beating |
Data sourced from Aonuma et al., 1980. nih.gov
Furthermore, the study noted that the peptide restored the normal rhythm of isolated rat atrium that had been made arrhythmic by a low potassium concentration and the addition of acetylcholine. nih.gov
Structure Activity Relationship Sar Studies of Antiarrhythmic Peptide Cattle Atrium
Identification of Key Amino Acid Residues for Antiarrhythmic Peptide (Cattle Atrium) Activity
Subsequent research leading to the development of synthetic analogues has further illuminated the significance of specific positions within the peptide sequence. The development of AAP10, a synthetic analogue, involved a mutation of the original amino acid sequence, indicating that while the core scaffold is important, specific residue substitutions can lead to improved or modified activity. medchemexpress.comacs.org
Impact of Terminal Modifications on Antiarrhythmic Peptide (Cattle Atrium) Efficacy (e.g., N-terminal, C-terminal amidation)
Terminal modifications of peptides are a common strategy to enhance their stability and efficacy. In the context of the antiarrhythmic peptide from cattle atrium and its analogues, C-terminal amidation has been shown to be a significant modification.
One of the most well-studied analogues, AAP10, features a C-terminal amidation (H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2). medchemexpress.comacs.org This modification neutralizes the negative charge of the C-terminal carboxyl group. nih.gov Generally, C-terminal amidation can prevent degradation by carboxypeptidases and mimic the structure of native proteins, potentially improving the peptide's biological activity and stability. nih.govnih.gov
While specific studies on N-terminal modifications of the native antiarrhythmic peptide are not extensively detailed in the reviewed literature, general principles of peptide chemistry suggest that N-terminal acetylation is a common modification to increase peptide stability. nih.govmdpi.com This modification removes the positive charge at the N-terminus, which can prevent degradation by aminopeptidases and mimic the structure of naturally occurring proteins. nih.govmdpi.com
The following table summarizes the common terminal modifications and their general effects on peptide efficacy:
| Modification | Location | General Effect on Efficacy |
| Amidation | C-terminus | Neutralizes negative charge, increases stability against enzymatic degradation, can enhance biological activity. nih.govnih.gov |
| Acetylation | N-terminus | Removes positive charge, increases stability against enzymatic degradation, mimics native protein structures. nih.govmdpi.com |
Role of Conformation in Antiarrhythmic Peptide (Cattle Atrium) Function (e.g., horseshoe-like spatial structure)
The three-dimensional structure of the antiarrhythmic peptide and its analogues is a critical determinant of their biological activity. Through a combination of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and mutational analysis, the biologically active conformation of the analogue AAP10 has been identified as a semicyclic, horseshoe-like spatial structure. acs.orgnih.gov This specific conformation is believed to be essential for its interaction with its putative receptor, likely located at the gap junctions. acs.org
The development of cyclopeptides, such as cAAP10RG (cyclo[CF(3)C(OH)-Gly-Ala-Gly-Hyp-Pro-Tyr]), has shown promising antiarrhythmic activities. medchemexpress.comacs.org The rationale behind creating cyclic analogues is often to stabilize the active conformation, in this case, the horseshoe-like structure, thereby enhancing receptor binding and biological efficacy. The activity of such cyclic compounds further underscores the importance of the defined spatial arrangement of the peptide backbone and its side chains for its antiarrhythmic function.
Rational Design and Synthesis of Antiarrhythmic Peptide (Cattle Atrium) Analogues with Modified Activity Profiles (e.g., AAP10, ZP123, GAP-134)
The initial discovery of the native antiarrhythmic peptide from cattle atrium has spurred the rational design and synthesis of several analogues with improved pharmacological properties, such as enhanced stability, potency, and oral bioavailability. These analogues primarily act as gap junction modifiers, enhancing intercellular communication. nih.govnih.gov
AAP10 was one of the first synthetic analogues developed, with the sequence H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2. medchemexpress.com It was designed as a more stable and potent successor to the native peptide and has been shown to reduce the dispersion of epicardial potential duration and exhibit antiarrhythmic effects. medchemexpress.com
ZP123 (Rotigaptide) is a stable analogue of AAP10. nih.gov Its enhanced stability is achieved through the incorporation of D-amino acids, which are less susceptible to degradation by proteases than their naturally occurring L-amino acid counterparts. nih.gov ZP123 has been demonstrated to increase gap junctional conductance and prevent re-entrant ventricular tachycardia. nih.gov
GAP-134 (Danegaptide) , with the chemical structure (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, is a dipeptide analogue and a small molecule gap-junction modifier. acs.orgnih.gov A significant advancement with GAP-134 is its oral activity. ahajournals.orgnih.gov It has been shown to improve cardiac conduction and reduce atrial fibrillation in animal models. ahajournals.orgnih.gov Unlike the other peptide analogues, GAP-134 is a non-peptide mimetic, designed based on the pharmacophore model of rotigaptide (B1679578). acs.org
The following table provides a comparative overview of the native antiarrhythmic peptide and its key analogues:
| Compound | Sequence/Structure | Key Features | Modified Activity Profile |
| Antiarrhythmic Peptide (native) | Gly-Pro-4Hyp-Gly-Ala-Gly | Natural hexapeptide isolated from cattle atrium. ahajournals.org | Baseline antiarrhythmic activity. ahajournals.org |
| AAP10 | H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2 | Synthetic hexapeptide analogue with C-terminal amidation. medchemexpress.comnih.gov | Enhanced stability and potency compared to the native peptide; acts as a gap junction modifier. medchemexpress.comnih.gov |
| ZP123 (Rotigaptide) | Analogue of AAP10 | Contains D-amino acids for increased stability. nih.gov | Increased resistance to proteolytic degradation, enhanced gap junctional communication. nih.gov |
| GAP-134 (Danegaptide) | (2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | Orally active small molecule, non-peptide mimetic. acs.orgnih.gov | Orally bioavailable, improves conduction, and reduces atrial fibrillation. ahajournals.orgnih.govnih.gov |
Synthetic Methodologies and Analog Development for Antiarrhythmic Peptide Cattle Atrium
Solid-Phase Peptide Synthesis (SPPS) of Antiarrhythmic Peptide (Cattle Atrium) and Analogues
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides, including the antiarrhythmic peptide from cattle atrium and its analogs. nih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. kennesaw.edunih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess reagents and byproducts by simple filtration and washing of the resin-bound peptide. nih.gov
A notable example of SPPS in this context is the synthesis of AAP10, a synthetic analog of the naturally occurring antiarrhythmic peptide from bovine atria (AAPnat). nih.govnih.gov The synthesis of AAP10 (H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2) and its analogs is typically performed using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. nih.gov This process can be automated, allowing for the efficient production of various peptide sequences for research and development. mdpi.com
The general cycle of SPPS using the Fmoc strategy involves three main steps:
Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). kennesaw.edu
Washing: The resin is thoroughly washed to remove the piperidine and byproducts. nih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. kennesaw.edu This cycle is repeated until the desired peptide sequence is assembled.
For the synthesis of AAP10 and its analogs, specific reagents and conditions are employed, as detailed in the table below.
Table 1: Typical Reagents and Conditions for SPPS of AAP10 and its Analogs
| Parameter | Description |
|---|---|
| Solid Support (Resin) | Rink amide resin is often used to generate a C-terminal amide upon cleavage, mimicking the structure of many bioactive peptides. kennesaw.edu |
| Protecting Group Strategy | The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group of the amino acids. nih.gov |
| Coupling Reagents | A combination of activators such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to facilitate the formation of the amide bond between amino acids. nih.gov |
| Solvent | Dimethylformamide (DMF) is a common solvent used for both the coupling and deprotection steps. kennesaw.edu |
| Cleavage | Once the synthesis is complete, the peptide is cleaved from the resin support. A common cleavage cocktail consists of trifluoroacetic acid (TFA) mixed with scavengers like water and triisopropylsilane (B1312306) (TIPS) to protect sensitive amino acid side chains. kennesaw.edu |
Structure-activity relationship studies have utilized SPPS to create a variety of AAP10 analogs by mutating the amino acid sequence to investigate the role of each residue in its antiarrhythmic activity. nih.gov
Solution-Phase Peptide Synthesis (LPPS) of Antiarrhythmic Peptide (Cattle Atrium) and Analogues
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is another fundamental approach to peptide production. rsc.org Unlike SPPS, LPPS involves the synthesis of the peptide entirely in a solution. rsc.org This method is particularly useful for the large-scale synthesis of peptides. rsc.org
LPPS can be performed through either a stepwise elongation of the peptide chain or through a fragment condensation approach. rsc.org In the fragment condensation strategy, smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. rsc.org This convergent approach can be more efficient for producing longer peptides.
For the synthesis of atrial peptides, LPPS has been successfully employed. For instance, α-human atrial natriuretic peptide (α-hANP) has been synthesized by assembling multiple peptide fragments in solution. This process involves the careful selection of protecting groups for the amino acid side chains to prevent unwanted side reactions during the coupling steps. After the full peptide chain is assembled, a final deprotection step is carried out to remove all protecting groups. In the case of peptides containing cysteine residues that need to form a disulfide bridge, an oxidation step is subsequently performed.
Table 2: General Steps in Solution-Phase Fragment Condensation of Atrial Peptides
| Step | Description |
|---|---|
| Fragment Synthesis | Smaller peptide fragments (typically 3-10 amino acids in length) are synthesized individually in solution. |
| Fragment Coupling | The protected fragments are sequentially coupled together using coupling reagents to form the full peptide sequence. |
| Final Deprotection | All protecting groups from the assembled peptide are removed, often using strong acids like hydrogen fluoride (B91410) (HF). |
| Purification | The crude peptide is purified to remove impurities and byproducts from the synthesis and deprotection steps. |
| Cyclization (if applicable) | For peptides containing a disulfide bridge, an oxidation step (e.g., air oxidation) is performed to form the cyclic structure. |
While specific examples of LPPS for the "Antiarrhythmic peptide (cattle atrium)" are not as prominently documented as SPPS, the principles of LPPS are readily applicable to its synthesis and the production of its analogs. The ability to purify intermediate fragments in LPPS can be an advantage in achieving high purity of the final product. mdpi.com
Semisynthetic Approaches for Antiarrhythmic Peptide (Cattle Atrium) Derivatization
Semisynthetic approaches involve the chemical modification of a previously synthesized or isolated peptide to create new derivatives with potentially enhanced properties. This is a powerful tool for developing analogs with improved stability, potency, or altered pharmacological profiles.
One important derivatization strategy for peptides like the antiarrhythmic peptide from cattle atrium and its analogs is cyclization. Many naturally occurring peptides are cyclic, and this structural constraint can lead to increased resistance to enzymatic degradation and a more defined conformation for receptor binding. peptide.com
A key example is the creation of a cyclized analog of AAP10, referred to as cAAP10RG. nih.gov This analog was synthesized to explore the impact of a constrained structure on its antiarrhythmic activity. The cyclization can be achieved through various chemical strategies, such as the formation of an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization) or between the side chains of two amino acids within the peptide sequence. peptide.com
In the case of cAAP10RG, the cyclization involves the formation of a stable, non-native bond to create a macrocycle. nih.gov Such modifications can significantly alter the peptide's three-dimensional structure and its interaction with its biological target.
Table 3: Approaches to Peptide Cyclization for Derivatization
| Cyclization Strategy | Description | Example Application |
|---|---|---|
| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. peptide.com | Creating a fully cyclic peptide backbone to enhance stability. |
| Side Chain-to-Side Chain Cyclization | Formation of a covalent bond between the side chains of two amino acids within the peptide sequence. This can include disulfide bridges between cysteine residues or lactam bridges between acidic and basic amino acid side chains. peptide.com | Mimicking natural cyclic structures or introducing novel conformational constraints. |
| Stapled Peptides | The introduction of a synthetic brace (a "staple") that links two amino acid side chains, often to stabilize an α-helical conformation. | Enhancing the helicity and cell permeability of a peptide. |
| Non-natural Linkages | The formation of cyclic structures using chemical reactions that create bonds not naturally found in peptides, such as the linkage in cAAP10RG. nih.gov | Introducing novel structural features to improve pharmacological properties. |
These semisynthetic modifications are crucial in the field of peptide drug development, allowing for the fine-tuning of a peptide's characteristics beyond what can be achieved through simple amino acid substitution.
Purification and Characterization Techniques for Synthetic Antiarrhythmic Peptide (Cattle Atrium) Compounds
Following synthesis, the crude peptide product contains the desired peptide along with various impurities, such as truncated or deletion sequences and residual chemical reagents from the synthesis process. Therefore, rigorous purification and characterization are essential to obtain a pure and well-defined compound.
Purification: The most common method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates the target peptide from impurities based on differences in their hydrophobicity.
The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) is then used to elute the components. The more hydrophobic a molecule is, the more strongly it binds to the stationary phase, and the higher the concentration of organic solvent required to elute it.
Characterization: Once purified, the identity and purity of the synthetic antiarrhythmic peptide and its analogs must be confirmed using various analytical techniques.
Mass Spectrometry (MS): This is a fundamental technique used to determine the molecular weight of the synthesized peptide. nih.govbiotage.com By comparing the experimentally measured mass to the theoretically calculated mass, the correct synthesis of the peptide can be confirmed. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govnih.gov For the antiarrhythmic peptide AAP10, NMR studies have been conducted to characterize its spatial conformation, which is crucial for understanding its biological activity. nih.gov
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthetic peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms that the correct amino acids are present in the correct ratios.
Table 4: Key Techniques for Purification and Characterization of Synthetic Antiarrhythmic Peptides
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and purity assessment. | Separation of the target peptide from impurities; determination of the purity level (e.g., >95%). researchgate.net |
| Mass Spectrometry (MS) | Identity confirmation. | Accurate molecular weight of the peptide. nih.govbiotage.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis. | Three-dimensional conformation of the peptide in solution. nih.govnih.gov |
| Amino Acid Analysis (AAA) | Compositional verification. | The relative abundance of each amino acid in the peptide sequence. |
Through the combined application of these synthetic, purification, and characterization methodologies, researchers can produce high-quality antiarrhythmic peptides and their analogs for detailed pharmacological investigation.
In Vitro and Ex Vivo Pharmacological Investigations of Antiarrhythmic Peptide Cattle Atrium
Cell Culture Models for Antiarrhythmic Peptide (Cattle Atrium) Efficacy
The initial discovery and characterization of the antiarrhythmic peptide from cattle atrium involved the use of cultured myocardial cells from rats. nih.govmedchemexpress.com These early studies demonstrated that the peptide could improve the rhythmicity of myocardial cell clusters, laying the groundwork for further investigation. nih.gov
Subsequent research has employed various cell culture models to explore the peptide's effects at a cellular level. Notably, neonatal rat cardiac myocytes and the HL-1 atrial cardiomyocyte cell line have been instrumental in these studies. nih.gov These models, which express Connexin 43 (Cx43) as the dominant gap junction protein, have been crucial for understanding the peptide's influence on intercellular communication. nih.gov
HeLa cells, a human cell line, have also been utilized, particularly in studies involving transfection with different connexin proteins. nih.govnih.gov This approach allows for a controlled environment to study the peptide's specificity for certain connexin isoforms. For instance, studies have shown that the antiarrhythmic peptide analogue rotigaptide (B1679578) (also known as ZP123) enhances gap junctional communication in HeLa cells expressing Cx43 but not in those expressing Cx32 or Cx26. nih.govnih.gov
The use of these diverse cell culture models has been pivotal in establishing that the antiarrhythmic peptide's effects are primarily mediated through the modulation of Cx43-containing gap junctions.
Isolated Organ Preparations
To investigate the effects of the antiarrhythmic peptide in a more integrated physiological system, researchers have turned to isolated organ preparations. The Langendorff-perfused heart model has been a cornerstone of this research, allowing for the study of the peptide's effects on the whole heart in a controlled ex vivo setting. nih.govnih.gov Rabbit hearts, in particular, have been frequently used in these preparations to assess the impact of the peptide and its analogues on epicardial activation and repolarization patterns. nih.gov
In these experiments, hearts are retrogradely perfused with a physiological solution, and various parameters such as left ventricular pressure, coronary flow, and heart rate can be monitored. nih.gov This setup enables the controlled administration of the antiarrhythmic peptide and its analogues, like AAP10 and ZP123, to observe their direct effects on cardiac function. nih.gov
Another key isolated organ preparation is the isolated rat atrium. nih.govnih.govelsevierpure.com This model is particularly useful for studying atrial electrophysiology and the effects of drugs on atrial conduction. nih.gov For instance, studies using isolated rat left atria have demonstrated that the antiarrhythmic peptide analogue ZP123 can prevent atrial conduction slowing induced by metabolic stress. nih.gov
These isolated organ preparations bridge the gap between single-cell studies and in vivo experiments, providing valuable data on the peptide's integrated cardiac effects.
| Model | Key Findings | References |
| Langendorff-Perfused Rabbit Heart | AAP10 and ZP123 reduced epicardial dispersion and enhanced the homogeneity of epicardial action potential duration. | nih.gov |
| Stabilized the beat-to-beat variability of the epicardial activation pattern. | nih.gov | |
| Increased both longitudinal and transversal conduction velocity. | nih.gov | |
| Isolated Rat Left Atrium | ZP123 dose-dependently prevented metabolic stress-induced atrial conduction velocity slowing. | nih.gov |
| ZP123 had no effect on atrial conduction during physiological conditions. | nih.gov |
Biochemical and Molecular Assays for Signaling Pathway Analysis of Antiarrhythmic Peptide (Cattle Atrium)
To delve into the molecular signaling pathways affected by the antiarrhythmic peptide, researchers have utilized a range of biochemical and molecular assays. These studies have primarily focused on the peptide's influence on gap junction proteins and their regulatory pathways.
Dye transfer assays are a direct method for assessing gap junctional intercellular communication. nih.govnih.gov In these assays, a fluorescent dye is microinjected into a single cell, and its spread to neighboring cells through gap junctions is monitored. Studies using this technique have demonstrated that rotigaptide significantly increases dye transfer in neonatal rat cardiac myocytes and in HeLa cells expressing Cx43. nih.govnih.gov This effect was observed after a 5-hour exposure to the peptide and was concentration-independent. nih.gov The increased dye spread provides direct evidence of enhanced gap junctional communication.
Furthermore, protein kinase C (PKC) activation assays have been performed. nih.gov In HeLa cells expressing Cx43, both AAP10 and ZP123 were found to increase PKC activity. nih.gov This activation was blocked by a selective PKCα inhibitor, suggesting a potential role for this signaling molecule in the peptide's mechanism of action. nih.gov
| Assay | Key Findings | Compound(s) | Cell Model | References |
| Dye Transfer Assay | Increased intercellular dye transfer by ~4-fold after 5h | Rotigaptide (ZP123) | Rat Neonatal Cardiac Myocytes | nih.gov |
| Increased gap junction mediated communication by 40% after 5h | Rotigaptide (ZP123) | HeLa cells expressing Cx43-GFP | nih.gov | |
| Western Blot (Cx43 Phosphorylation) | No change in the overall phosphorylation status of Cx43 | Rotigaptide (ZP123) | Rat Neonatal Cardiac Myocytes, HeLa cells | nih.gov |
| PKC Activation Assay | Increased PKC activity by 99% | AAP10 | HeLa-Cx43 cells | nih.gov |
| Increased PKC activity by 146% | ZP123 | HeLa-Cx43 cells | nih.gov |
Preclinical Efficacy and Pharmacodynamics of Antiarrhythmic Peptide Cattle Atrium in Animal Models
Acute and Chronic Animal Models of Cardiac Arrhythmias for Antiarrhythmic Peptide (Cattle Atrium) Evaluation
A variety of animal models are employed to induce arrhythmias that mimic human pathologies, providing a platform to test the efficacy of novel compounds like the antiarrhythmic peptide from cattle atrium and its derivatives.
Ischemia-induced arrhythmia models are critical for simulating conditions like myocardial infarction. In these models, a coronary artery is occluded, leading to regional ischemia, which promotes arrhythmias through slowed conduction and increased heterogeneity of electrical properties. ahajournals.org Analogs of the antiarrhythmic peptide have demonstrated significant efficacy in this context.
In a canine model of acute myocardial infarction, the stable AAP analog rotigaptide (B1679578) was shown to prevent reentrant ventricular tachycardia. ahajournals.org Furthermore, in dogs subjected to acute myocardial ischemia, rotigaptide prevented the ischemia-induced slowing of electrical conduction and the associated increase in the duration of atrial fibrillation (AF). ahajournals.org It also proved effective in preventing spontaneous ventricular tachyarrhythmias that occur upon reperfusion following an ischemic event. ahajournals.org This suggests that by improving gap junction communication, the peptide can counteract the arrhythmogenic effects of acute ischemia. In contrast, other endogenous atrial peptides, such as Atrial Natriuretic Peptide (ANP), did not show a significant antiarrhythmic effect on ventricular arrhythmias in a rat model of regional myocardial ischemia. nih.gov
Arrhythmias can be reliably induced by various chemical agents that alter cardiac electrophysiology. These models are useful for screening potential antiarrhythmic compounds.
Ouabain (B1677812): This cardiac glycoside induces arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to calcium overload. In a mouse model, the AAP analog rotigaptide was found to delay the onset of ouabain-induced conduction block. ahajournals.org
Acetylcholine: This neurotransmitter can induce atrial fibrillation, particularly in the presence of other factors that shorten the atrial refractory period. The original peptide isolated from bovine atria demonstrated the ability to restore a normal rhythm in an isolated rat atrium where arrhythmia was induced by a combination of low potassium and acetylcholine. jst.go.jp
Aconitine (B1665448): This neurotoxin persistently activates sodium channels, leading to arrhythmias. wikipedia.org While specific studies testing the bovine antiarrhythmic peptide in aconitine models are not prominent in the available literature, this model is widely used to test agents that modulate sodium channel function or downstream calcium handling. jst.go.jpoup.com
Chronic atrial fibrillation leads to electrical remodeling, where the atrial tissue's electrophysiological properties change, perpetuating the arrhythmia. These conditions are often modeled in animals using long-term, rapid atrial tachypacing (ATP). jst.go.jpnih.gov
The efficacy of the antiarrhythmic peptide analog rotigaptide was tested in a canine model of AF substrate created by weeks of atrial tachypacing. In these animals, where significant electrical remodeling had occurred, rotigaptide did not prevent the promotion of AF, despite slightly increasing conduction velocity. ahajournals.org This finding highlights a model-dependent efficacy, suggesting that while the peptide is effective against arrhythmias arising from acute ischemic dysfunction of gap junctions, it may be less effective in reversing the more complex substrate established by chronic electrical remodeling. ahajournals.org
Increased parasympathetic (vagal) tone can initiate atrial fibrillation in some patients by shortening the atrial effective refractory period. nih.gov Animal models, often in canines or rabbits, utilize electrical stimulation of the vagus nerve to create a substrate for AF induction. nih.govnih.gov Low-level vagal stimulation has also been explored as a therapeutic approach to suppress AF by modulating autonomic tone. nih.govtctmd.comhcplive.com
While vagal stimulation models are well-established for studying the autonomic aspects of AF, specific data on the evaluation of the antiarrhythmic peptide from cattle atrium or its direct analogs within these particular models are not widely available in published research.
In Vivo Electrophysiological Monitoring and Efficacy Assessment of Antiarrhythmic Peptide (Cattle Atrium)
The in vivo efficacy of antiarrhythmic agents is quantified through electrophysiological studies that measure changes in conduction, refractoriness, and the ability to induce an arrhythmia. For the antiarrhythmic peptide from cattle atrium and its analogs, the primary effect observed is on conduction velocity, consistent with its mechanism of enhancing gap junction communication. ahajournals.org
In canine models, rotigaptide was shown to improve atrial conduction, evidenced by an increase in conduction velocity. ahajournals.org This effect was observed in different arrhythmia substrates, including acute ischemia, atrial tachypacing-induced remodeling, and congestive heart failure. ahajournals.org However, a key finding was that the peptide did not significantly alter the atrial effective refractory period (AERP) or action potential duration. ahajournals.orgnih.gov This profile is distinct from many conventional antiarrhythmic drugs that work by prolonging refractoriness through ion channel blockade. nih.gov
The reduction of arrhythmia inducibility was model-dependent. Rotigaptide successfully suppressed AF in the acute ischemia model but failed to do so in chronic models involving atrial tachypacing or congestive heart failure. ahajournals.org This demonstrates that improving conduction alone may not be sufficient to prevent arrhythmias when the substrate is characterized by advanced, chronic remodeling.
Table 1: In Vivo Electrophysiological Effects of Rotigaptide (AAP Analog) in Canine Models
Click to view interactive table
| Model | Parameter | Effect of Rotigaptide | Efficacy (AF Suppression) | Source |
| Acute Myocardial Ischemia | Conduction Velocity | Increased (Prevented Ischemia-Induced Slowing) | Yes | ahajournals.org |
| Atrial Effective Refractory Period (AERP) | No significant effect | ahajournals.org | ||
| AF Duration | Decreased | ahajournals.org | ||
| Atrial Tachypacing (ATP) Remodeling | Conduction Velocity | Slightly Increased | No | ahajournals.org |
| Atrial Effective Refractory Period (AERP) | No effect | ahajournals.org | ||
| AF Duration | No effect | ahajournals.org | ||
| Congestive Heart Failure (CHF) | Conduction Velocity | Slightly Increased | No | ahajournals.org |
| Atrial Effective Refractory Period (AERP) | Not Reported | ahajournals.org | ||
| AF Duration | No effect | ahajournals.org |
Pharmacodynamic Biomarkers and Response Profiles of Antiarrhythmic Peptide (Cattle Atrium) in Animal Systems
The primary pharmacodynamic effect of the antiarrhythmic peptide from cattle atrium and its analogs is the enhancement of gap junction intercellular communication. nih.gov This action directly improves the velocity and homogeneity of electrical impulse propagation through the myocardium.
The key pharmacodynamic biomarker for this class of peptides is conduction velocity . An increase in conduction velocity following administration of the peptide serves as a direct measure of its biological activity at the tissue level. ahajournals.org
The response profile of the antiarrhythmic peptide is notably dependent on the underlying pathology of the arrhythmia substrate.
Positive Response: In animal models where the arrhythmia is driven by acute, reversible gap junction dysfunction, such as acute ischemia, the peptide demonstrates a clear antiarrhythmic effect. By improving conduction, it can prevent the formation of reentrant circuits. ahajournals.org
Limited Response: In models of chronic disease, such as atrial fibrillation maintained by long-term electrical remodeling or in the context of congestive heart failure, the response is limited. While the peptide still improves conduction velocity, this effect is insufficient to overcome the complex arrhythmogenic substrate created by chronic structural and further electrical changes. ahajournals.org
This model-dependent efficacy suggests that the therapeutic window for this class of peptides may be in acute settings or in pathologies where gap junction dysfunction is a primary, rather than a secondary, contributor to arrhythmogenesis.
Comparative Studies of Antiarrhythmic Peptide (Cattle Atrium) with Other Investigational Antiarrhythmic Agents in Animal Models
The antiarrhythmic peptide originally isolated from bovine atria, known as AAPnat (H-Gly-Pro-Hyp-Gly-Ala-Gly), and its synthetic analogues, including AAP10 and the more stable rotigaptide (formerly ZP123), represent a novel class of antiarrhythmic agents. ahajournals.orgucsf.edunih.gov Their primary mechanism of action is the enhancement of gap junction intercellular communication, which is crucial for coordinated cardiac conduction. creative-peptides.com This mechanism distinguishes them from many other investigational and established antiarrhythmic drugs that typically target ion channels. Preclinical studies have focused on characterizing the efficacy of these peptides and have provided a basis for comparison with other antiarrhythmic strategies in various animal models.
Efficacy in Ischemia-Reperfusion and Induced Arrhythmia Models
The antiarrhythmic potential of these peptides has been evaluated in models of ischemia-induced arrhythmias. In isolated rabbit hearts subjected to hypokalemic-ischemia, the stable analogue rotigaptide was shown to prevent the increase in the dispersion of action potential duration, a key substrate for arrhythmias. nih.gov Notably, in a comparative study within the same model, AAP10 did not demonstrate this protective effect, highlighting the superior efficacy of the more stable analogue, rotigaptide. nih.gov
Further investigations in a murine model of ouabain-induced second-degree atrioventricular block demonstrated that both AAP10 and rotigaptide could dose-dependently delay the onset of the block. nih.gov However, rotigaptide achieved its maximal effect at a tenfold lower dose than AAP10, indicating greater potency. nih.gov The in vitro plasma half-life of rotigaptide was found to be significantly longer than that of AAP10, which likely contributes to its enhanced in vivo efficacy. nih.govnih.gov
A study in a canine model of ventricular fibrillation (VF) demonstrated that rotigaptide treatment resulted in a significantly higher success rate of defibrillation and required lower defibrillation energy compared to saline controls in models of 8- and 12-minute VF. nih.gov These findings suggest that by improving myocardial cell coupling, rotigaptide can favorably modify the substrate for VF.
Comparative Efficacy in Atrial Fibrillation Models
The efficacy of rotigaptide has been assessed in different canine models of atrial fibrillation (AF), providing insights into its potential role compared to other antiarrhythmic approaches that target different mechanisms. In a study involving two distinct canine models of atrial dilation with increased vulnerability to AF—a chronic mitral regurgitation (MR) model and a heart failure (HF) model—rotigaptide's effects were model-dependent. ahajournals.orgucsf.edu
In the MR model, rotigaptide significantly improved atrial conduction and reduced AF vulnerability to levels comparable to control animals. ahajournals.orgucsf.edu However, in the HF model, while there was a minimal increase in conduction velocity, rotigaptide did not significantly alter AF vulnerability. ahajournals.orgucsf.edu This suggests that the antiarrhythmic efficacy of gap junction modulation may be specific to certain underlying pathologies of AF.
The following table summarizes the effects of rotigaptide on key electrophysiological parameters and AF duration in these canine models.
| Animal Model | Condition | Parameter | Baseline | Rotigaptide (50 nmol/L) | P-value |
|---|---|---|---|---|---|
| Control (n=7) | Normal | AF Duration (s) | 16 ± 25 | 9 ± 11 | NS |
| - | - | - | - | ||
| Mitral Regurgitation (MR) (n=7) | Atrial Dilation | AF Duration (s) | 786 ± 764 | 14 ± 16 | <0.001 |
| - | - | - | - | ||
| Heart Failure (HF) (n=7) | Atrial Dilation | AF Duration (s) | 883 ± 684 | 1622 ± 355 | NS |
| - | - | - | - |
| Animal Model | Condition | Parameter | Baseline | Rotigaptide (Max % Increase) | P-value |
|---|---|---|---|---|---|
| Control (n=7) | Normal | Conduction Velocity | - | 24 ± 5% | <0.001 |
| - | - | - | - | ||
| Mitral Regurgitation (MR) (n=7) | Atrial Dilation | Conduction Velocity | - | 38 ± 6% | <0.001 |
| - | - | - | - | ||
| Heart Failure (HF) (n=7) | Atrial Dilation | Conduction Velocity | - | 3 ± 3% | NS |
| - | - | - | - |
While direct head-to-head preclinical trials comparing rotigaptide with other investigational agents like sodium channel blockers (e.g., flecainide) or potassium channel blockers (e.g., amiodarone) in the same animal model are not extensively documented in available literature, the distinct mechanism of action of the antiarrhythmic peptide provides a basis for comparison. For instance, a study on a novel sodium channel blocker, A-2545, demonstrated its efficacy in suppressing various canine ventricular arrhythmias, with a greater potency than mexiletine. nih.gov Unlike rotigaptide, which enhances conduction, sodium channel blockers typically slow conduction velocity. This fundamental difference in pharmacodynamic effect suggests that gap junction modulators could offer a therapeutic advantage in arrhythmias where conduction slowing is a primary pro-arrhythmic factor.
Degradation Pathways and Metabolic Stability of Antiarrhythmic Peptide Cattle Atrium
Enzymatic Degradation of Antiarrhythmic Peptide (Cattle Atrium) by Peptidases in Biological Systems
Peptides introduced into biological systems are immediately exposed to a multitude of peptidases and proteases, enzymes that catalyze the hydrolysis of peptide bonds. longdom.org These enzymes are ubiquitous, found in plasma, on cell surfaces, and within tissues, and are responsible for the rapid breakdown of endogenous and exogenous peptides. alliedacademies.org
The native antiarrhythmic peptide from cattle atrium is susceptible to cleavage by these enzymes. Its degradation is primarily carried out by two main classes of peptidases:
Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide chain. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus. The free N-terminal glycine (B1666218) and C-terminal glycine of the native peptide make it a direct target for these enzymes.
Endopeptidases: These enzymes cleave peptide bonds within the peptide sequence.
While specific studies pinpointing the exact peptidases responsible for the degradation of the native bovine atrial peptide are limited, the degradation pathways can be inferred from its structure and research on similar peptide sequences. The Gly-Pro-Hyp sequence, also found in collagen, is known to be relatively resistant to many common proteases. researchgate.netsemanticscholar.org However, enzymes like aminopeptidase (B13392206) P, which specifically cleave N-terminal X-Pro bonds, can still slowly degrade peptides containing Pro-Hyp sequences. nih.gov The presence of multiple potential cleavage sites makes the unmodified peptide vulnerable to rapid inactivation in vivo.
Table 1: Potential Peptidase Action on Native Antiarrhythmic Peptide (Cattle Atrium)
| Peptidase Class | Potential Action Site on H-Gly-Pro-Hyp-Gly-Ala-Gly-OH | Consequence |
| Aminopeptidases | Cleavage at the N-terminus (between Gly and Pro) | Sequential degradation from the N-terminus |
| Carboxypeptidases | Cleavage at the C-terminus (between Ala and Gly) | Sequential degradation from the C-terminus |
| Endopeptidases | Cleavage at internal peptide bonds (e.g., Hyp-Gly, Gly-Ala) | Fragmentation into inactive smaller peptides |
| Aminopeptidase P | Potential slow cleavage at the N-terminal X-Pro bond | Degradation, although slower than other peptidases |
Non-Enzymatic Degradation Mechanisms of Antiarrhythmic Peptide (Cattle Atrium)
Beyond enzymatic action, peptides can also undergo non-enzymatic degradation through various chemical reactions. These processes are generally slower than enzymatic degradation but can contribute to the loss of peptide integrity and function over time. The main mechanisms include hydrolysis, deamidation, and oxidation. alliedacademies.org
For the antiarrhythmic peptide from cattle atrium (H-Gly-Pro-Hyp-Gly-Ala-Gly-OH), the susceptibility to these pathways is determined by its amino acid composition:
Hydrolysis: The peptide bonds are susceptible to hydrolysis, a process that is catalyzed by acidic or basic pH conditions. longdom.org This can lead to the cleavage of the peptide backbone at various points.
Deamidation and Oxidation: The side chains of the amino acids in the native peptide (Glycine, Proline, Hydroxyproline (B1673980), Alanine) are chemically robust and not prone to significant non-enzymatic degradation. The peptide lacks residues like asparagine or glutamine, which are susceptible to deamidation, or methionine and cysteine, which are prone to oxidation. medchemexpress.com
Strategies for Enhancing Metabolic Stability of Antiarrhythmic Peptide (Cattle Atrium) Analogues for Research (e.g., D-amino acid substitution, chemical modifications)
To overcome the poor metabolic stability of the native peptide, researchers have developed synthetic analogues with modifications designed to resist degradation while retaining or enhancing biological activity. novoprolabs.com These strategies focus on protecting the peptide from both enzymatic and non-enzymatic breakdown.
D-Amino Acid Substitution: One of the most effective strategies is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. americanpeptidesociety.org Proteases are highly stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids. researchgate.netnih.gov This strategy was instrumental in the development of Rotigaptide (B1679578) (ZP123), a highly stable analogue of the antiarrhythmic peptide. mdpi.comnih.govnih.gov Rotigaptide's sequence (Ac-D-Tyr-D-Pro-D-Hyp -Gly-D-Ala -Gly-NH2) incorporates several D-amino acids, rendering it exceptionally resistant to proteolytic degradation. wikipedia.org
Chemical Modifications: Several chemical modifications are employed to block enzymatic attack and enhance stability:
N-terminal Acetylation and C-terminal Amidation: The native peptide has a free amino (N-terminus) and carboxyl (C-terminus) group, making it vulnerable to exopeptidases. Capping these ends—by adding an acetyl group to the N-terminus and an amide group to the C-terminus—blocks the action of aminopeptidases and carboxypeptidases, respectively. Rotigaptide utilizes both N-terminal acetylation and C-terminal amidation. wikipedia.org
Cyclization: Linking the N- and C-termini of a peptide to form a cyclic structure is a common method to increase metabolic stability. novoprolabs.com Cyclization prevents degradation by exopeptidases and introduces conformational constraints that can make the peptide less susceptible to cleavage by endopeptidases. mdpi.com
Sequence Modification: The original lead molecule, AAP10, had a modified sequence (H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2) compared to the native peptide, which included a C-terminal amidation for enhanced stability. mdpi.com Further sequence changes and the incorporation of D-amino acids led to the development of even more stable analogues like Rotigaptide. mdpi.com
Table 2: Comparison of Native Peptide and Synthetic Analogues
| Feature | Native Peptide (AAPnat) | AAP10 | Rotigaptide (ZP123) |
| Sequence | H-Gly-Pro-Hyp-Gly-Ala-Gly-OH | H-Gly-Ala-Gly-Hyp-Pro-Tyr-NH2 | Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 wikipedia.org |
| N-terminus | Free Amine | Free Amine | Acetylated wikipedia.org |
| C-terminus | Free Carboxyl | Amide mdpi.com | Amide wikipedia.org |
| Stereochemistry | All L-amino acids | All L-amino acids | Mix of L- and D-amino acids wikipedia.org |
| Metabolic Stability | Low | Moderate | High medchemexpress.commdpi.com |
Table 3: Summary of Stability Enhancement Strategies for Antiarrhythmic Peptide Analogues
| Strategy | Mechanism of Action | Example of Application | Reference |
| D-Amino Acid Substitution | Prevents recognition and cleavage by stereospecific proteases. | Incorporation of D-Tyr, D-Pro, D-Hyp, and D-Ala in Rotigaptide. | mdpi.comwikipedia.orgresearchgate.net |
| N-terminal Acetylation | Blocks degradation by aminopeptidases. | Acetyl group on the N-terminus of Rotigaptide. | novoprolabs.comwikipedia.org |
| C-terminal Amidation | Blocks degradation by carboxypeptidases. | Amide group on the C-terminus of AAP10 and Rotigaptide. | mdpi.comwikipedia.org |
| Cyclization | Prevents exopeptidase action and restricts conformation to reduce endopeptidase susceptibility. | A general but powerful strategy for peptide stabilization. | novoprolabs.commdpi.com |
These combined strategies have successfully produced peptide analogues with significantly longer biological half-lives, making them viable tools for research into cardiac arrhythmias.
Future Research Avenues and Translational Potential of Antiarrhythmic Peptide Cattle Atrium
Elucidation of Novel Molecular Targets Beyond Gap Junctions for Antiarrhythmic Peptide (Cattle Atrium) Action
While the primary mechanism of action for the antiarrhythmic peptide (cattle atrium) and its analogue AAP10 is understood to be the modulation of gap junction proteins, specifically Connexin 43 (Cx43), future research must explore potential interactions with other molecular targets to fully comprehend its therapeutic profile. nih.gov The complex pathophysiology of cardiac arrhythmias, particularly atrial fibrillation (AF), involves a multitude of ion channels, receptors, and signaling pathways that could be directly or indirectly influenced by this peptide.
Current research in AF has identified several key ion channels whose dysfunction contributes to the initiation and perpetuation of the arrhythmia. For instance, the acetylcholine-activated inwardly rectifying potassium current (IKACh) is known to play a role in some forms of AF. nih.govnih.gov Investigating whether the antiarrhythmic peptide (cattle atrium) can modulate IKACh or other critical potassium channels, such as KCNH2 which has been linked to atrial physiology, represents a significant area for future investigation. oup.com The interplay between inflammation, oxidative stress, and disrupted connexin-mediated gap junction coupling is a known feature of AF pathogenesis. nih.gov Therefore, exploring whether the peptide has direct anti-inflammatory or antioxidant effects, or if it interacts with receptors involved in these pathological processes, could unveil novel mechanisms of action beyond its effects on Cx43.
Uncovering these additional targets is crucial, as it could explain the peptide's efficacy in different arrhythmia models and potentially broaden its therapeutic applications. A comprehensive screening against a panel of cardiac ion channels and receptors is a necessary next step to map out its complete pharmacological footprint.
Development of Advanced Research Tools and Methodologies for Antiarrhythmic Peptide (Cattle Atrium) Studies
Advancing the study of the antiarrhythmic peptide (cattle atrium) from the bench to potential clinical application requires the development and application of cutting-edge research tools. Two promising areas are the creation of bioengineered peptibodies and the implementation of high-throughput screening (HTS) platforms.
Bioengineered Peptibodies: Peptibodies are innovative chimeric proteins created by fusing a biologically active peptide with the fragment crystallizable (Fc) region of a human immunoglobulin G (IgG). nih.govnih.gov This fusion can dramatically enhance the peptide's half-life, stability, and potency. A compelling example of this technology is the development of a peptibody that blocks the IKACh ion channel. nih.gov Researchers engineered this peptibody by fusing the IKACh inhibitor tertiapinQ with a human IgG1 Fc fragment. nih.gov The resulting molecule was approximately 300-fold more potent than the peptide alone and was effective at reducing the inducibility of atrial fibrillation in animal models. nih.gov
Applying this methodology to the antiarrhythmic peptide from cattle atrium could create a "biobetter" therapeutic with superior pharmacological properties. An Fc-fused version of the peptide would likely exhibit a longer duration of action, potentially allowing for less frequent administration, and could be engineered for enhanced targeting to cardiac tissue.
High-Throughput Screening (HTS): HTS assays are essential for rapidly screening large libraries of chemical compounds or peptide variants to identify candidates with improved activity. nih.gov For the antiarrhytmic peptide, HTS could be used to screen for new derivatives with enhanced potency in modulating gap junctions or interacting with novel targets. Techniques like the thallium (Tl⁺) flux assay, which has been optimized to screen for compounds affecting KV11.1 (hERG) channel trafficking in a 384-well plate format, could be adapted. nih.gov Similarly, cost-effective and rapid colorimetric assays, such as those based on resazurin, have been successfully used for HTS of other types of peptides and could be customized for this purpose. nih.gov An effective HTS platform would accelerate the discovery of new lead compounds derived from the original peptide's structure.
| Research Tool/Methodology | Application for Antiarrhythmic Peptide (Cattle Atrium) | Potential Advantages |
| Bioengineered Peptibodies | Fusing the active peptide sequence with the Fc region of an antibody (IgG1). | Increased potency, extended plasma half-life, improved stability, potential for targeted delivery. nih.gov |
| High-Throughput Screening (HTS) | Screening libraries of synthetic peptide analogues for enhanced biological activity. | Rapid identification of more potent or specific peptide variants; accelerates drug discovery process. nih.govnih.gov |
| Molecular Modeling | Computer simulations to predict how changes in the peptide's amino acid sequence affect its structure and binding to target proteins. | Rational design of new peptide derivatives with improved characteristics. nih.gov |
Integration of Antiarrhythmic Peptide (Cattle Atrium) Research with Systems Biology and Omics Approaches
To fully understand the impact of the antiarrhythmic peptide (cattle atrium) on the complex molecular environment of the heart, its study must be integrated with systems biology and "omics" technologies. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) are particularly powerful tools for this purpose, especially when applied to relevant animal models of atrial fibrillation. mdpi.com
Recent studies in large animal models, such as sheep and canines, have begun to map the comprehensive transcriptomic and proteomic changes that occur as AF progresses. oup.comnih.gov These analyses have revealed significant alterations in key biological processes, including:
Mitochondrial function: Changes in the expression of genes and proteins related to energy production. oup.com
Chromatin modification: Alterations in the proteins that package and regulate DNA, suggesting ongoing adaptation of cells to the arrhythmic state. oup.comnih.gov
Neural function and cell proliferation: Dysregulation of genes related to the autonomic nervous system and cell growth within the atria. oup.com
Structural remodeling: Changes in proteins involved in the extracellular matrix, leading to fibrosis. nih.gov
By introducing the antiarrhythmic peptide (cattle atrium) into these well-established animal models, researchers can use transcriptomics and proteomics to generate a global, unbiased view of its effects. This approach would allow for the assessment of whether the peptide can reverse or attenuate the pathological remodeling seen at the molecular level. For instance, comparing the atrial proteome of an animal with AF treated with the peptide to an untreated animal could reveal if the peptide normalizes the expression of proteins involved in fibrosis or mitochondrial dysfunction. The strong correlation observed between transcriptomic and proteomic data in these models validates the utility of these approaches for gaining mechanistic insights. nih.gov
Theoretical Frameworks for Next-Generation Antiarrhythmic Peptide (Cattle Atrium) Derived Agents
The development of next-generation therapeutics based on the antiarrhythmic peptide (cattle atrium) requires a robust theoretical and practical framework. This framework should be built on a foundation of structure-activity relationship (SAR) studies and guided by advanced molecular design principles.
A foundational study on AAP10, the synthetic analogue of the natural peptide, provides a clear blueprint for this process. nih.gov In this work, researchers systematically mutated the amino acid sequence of the peptide to create 11 new variants. nih.gov These peptides were then tested for their ability to reduce the dispersion of epicardial potential duration, a key antiarrhythmic property. nih.gov This SAR study, which combined chemical synthesis, experimental testing in isolated hearts, and molecular modeling, successfully identified novel synthetic peptides, including a cyclopeptide (cAAP10RG), with promising activity. nih.gov
This iterative cycle of design, synthesis, and testing is the cornerstone of developing next-generation agents. Future work should expand on this by:
Creating larger, more diverse peptide libraries: Utilizing combinatorial chemistry and peptide synthesis platforms to generate a wide array of new analogues.
Employing computational modeling: Using computer simulations to predict how specific amino acid substitutions or structural modifications (like cyclization) will affect the peptide's conformation and its binding affinity to targets like Connexin 43. nih.gov
Integrating advanced drug delivery strategies: Building on concepts like peptibody engineering to create derivatives with enhanced stability and targeted action, thereby transforming the short peptide into a more viable therapeutic candidate. nih.govnih.gov
By combining these empirical and theoretical approaches, it is possible to rationally design and discover new agents derived from the antiarrhythmic peptide (cattle atrium) with optimized potency, selectivity, and pharmacokinetic properties for the treatment of cardiac arrhythmias.
Q & A
Q. What experimental models are most suitable for studying the antiarrhythmic effects of bovine atrial peptide (AAP)?
AAP is commonly studied in in vitro models such as cultured cardiomyocyte clusters and isolated atrial tissues, where its ability to enhance gap junction (GJ) intercellular conductance is measured using electrophysiological techniques (e.g., patch clamping) . In vivo models include arrhythmia induction via chemical agents (e.g., aconitine) in rodents, with ECG monitoring to assess AAP's protective effects .
Q. What is the molecular mechanism by which AAP modulates cardiac electrophysiology?
AAP, a hexapeptide (H-Gly-Pro-Hyp-Gly-Ala-Gly), enhances GJ coupling between cardiomyocytes, improving action potential synchronization. This is mediated by conformational changes in connexin proteins, increasing intercellular communication and reducing spatial dispersion of repolarization .
Q. How can AAP concentrations be quantified in biological samples?
Radioimmunoassay (RIA) is a gold standard for AAP quantification. The protocol involves plasma extraction with Sep-pak C18 columns, followed by competitive binding assays using iodinated tracers and anti-AAP antibodies. Sensitivity ranges from 1–500 pg/mL, with validation via spike-recovery experiments .
Advanced Research Questions
Q. What factors contribute to discrepancies in AAP efficacy across species or experimental conditions?
Species-specific differences in connexin isoform expression (e.g., Cx40 vs. Cx43) and variations in GJ density influence AAP's effects . Contradictory results may also arise from peptide degradation during sample preparation, emphasizing the need for protease inhibitors and controlled storage conditions (e.g., −80°C) .
Q. How can researchers address challenges in isolating functional AAP from bovine atrial tissue?
Advanced peptidomics approaches, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), enable precise identification of AAP isoforms. Differential centrifugation and immunoaffinity chromatography are critical for minimizing contamination from atrial natriuretic peptide (ANP) precursors, which share structural homology with AAP .
Q. What are the limitations of using AAP analogs (e.g., AAP10) in preclinical studies?
AAP10 (H-Gly-Ala-Gly-Hyp-Pro-Tyr-CONH₂) exhibits reduced stability in vivo due to protease susceptibility. Strategies include D-amino acid substitutions or cyclization to enhance bioavailability. Comparative studies in canine models show AAP10’s efficacy in atrial fibrillation but limited ventricular effects, highlighting tissue-specific GJ distribution .
Q. How do conflicting reports on AAP’s role in inflammation or oxidative stress impact therapeutic development?
Some studies suggest AAP indirectly reduces oxidative stress by improving GJ-mediated metabolic coupling, while others propose direct scavenging of reactive oxygen species. Resolving this requires dual-labeling experiments (e.g., fluorescent probes for ROS and GJ permeability) in ischemia-reperfusion models .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing AAP’s dose-dependent effects on arrhythmia suppression?
Non-linear regression models (e.g., logistic dose-response curves) are used to calculate EC₅₀ values. For time-series ECG data, Fourier transform analysis quantifies arrhythmia burden reduction, while Kaplan-Meier survival curves assess long-term efficacy in chronic models .
Q. How can researchers validate the specificity of AAP antibodies in immunohistochemistry?
Pre-absorption controls with excess AAP and cross-reactivity tests against structurally similar peptides (e.g., ANP) are essential. Western blotting with atrial tissue lysates confirms antibody specificity for the 6-amino acid sequence .
Q. What experimental designs mitigate confounding effects of endogenous ANP in AAP studies?
Co-administration of ANP receptor antagonists (e.g., HS-142-1) or using ANP-knockout murine models isolates AAP-specific effects. Simultaneous measurement of ANP and AAP via LC-MS/MS ensures data accuracy .
Comparative and Translational Research
Q. How does AAP compare to other GJ-modulating peptides (e.g., rotigaptide) in arrhythmia suppression?
Rotigaptide, a cyclized AAP analog, shows prolonged half-life but similar efficacy in enhancing GJ conductance. Head-to-head studies in porcine atrial fibrillation models reveal comparable rhythm stabilization but divergent pharmacokinetic profiles .
Q. What barriers exist in translating AAP from preclinical models to clinical trials?
Challenges include peptide instability in circulation and lack of targeted delivery systems. Novel approaches, such as nanoparticle encapsulation or fusion with cardiac-homing peptides (e.g., atrial-specific aptamers), are under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
